molecular formula C8H17O4P B041473 3-Methylphosphinicopropionic Acid CAS No. 15090-27-4

3-Methylphosphinicopropionic Acid

Cat. No.: B041473
CAS No.: 15090-27-4
M. Wt: 208.19 g/mol
InChI Key: SNVZNRKDAUIJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group, a methyl group, and a phosphoryl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate typically involves the esterification of 3-hydroxypropanoic acid with ethyl alcohol in the presence of a phosphorylating agent such as methylphosphonic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or phosphonates.

Scientific Research Applications

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential role in biochemical pathways involving phosphorylated intermediates.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-[ethoxy(methyl)phosphoryl]propanoate involves its interaction with specific molecular targets. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The compound may also act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[ethoxy(ethyl)phosphoryl]propanoate
  • Ethyl 3-ethoxypropionate
  • Butyl propanoate

Uniqueness

Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate is unique due to the presence of both ethoxy and methyl groups attached to the phosphoryl moiety. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-[ethoxy(methyl)phosphoryl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O4P/c1-4-11-8(9)6-7-13(3,10)12-5-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVZNRKDAUIJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.